
H-Tyr-gly-arg-phe-ser-OH hcl
Vue d'ensemble
Description
H-Tyr-gly-arg-phe-ser-OH hcl is a peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is a combination of five amino acids, including tyrosine, glycine, arginine, phenylalanine, and serine.
Applications De Recherche Scientifique
H-Tyr-gly-arg-phe-ser-OH hcl has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, this peptide has been shown to have neuroprotective effects and can improve cognitive function. In immunology, H-Tyr-gly-arg-phe-ser-OH hcl has been shown to modulate the immune response and can be used as an immunomodulatory agent. In cancer research, this peptide has been shown to have anti-tumor effects and can be used as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of H-Tyr-gly-arg-phe-ser-OH hcl is not fully understood. However, it is believed that this peptide acts on various receptors in the body, including opioid receptors, neuropeptide Y receptors, and cholecystokinin receptors. By binding to these receptors, H-Tyr-gly-arg-phe-ser-OH hcl can modulate various physiological processes, including pain perception, appetite, and immune response.
Biochemical and Physiological Effects:
H-Tyr-gly-arg-phe-ser-OH hcl has been shown to have various biochemical and physiological effects. In vitro studies have shown that this peptide can inhibit the growth of cancer cells and can induce apoptosis. In vivo studies have shown that H-Tyr-gly-arg-phe-ser-OH hcl can improve cognitive function, reduce pain perception, and modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using H-Tyr-gly-arg-phe-ser-OH hcl in lab experiments is its specificity. This peptide can bind to specific receptors in the body, allowing researchers to study the effects of modulating these receptors. However, one of the limitations of using H-Tyr-gly-arg-phe-ser-OH hcl is its stability. This peptide is prone to degradation, which can affect its potency and efficacy.
Orientations Futures
There are several future directions for research on H-Tyr-gly-arg-phe-ser-OH hcl. One area of research is the development of more stable analogs of this peptide. Another area of research is the identification of specific receptors that H-Tyr-gly-arg-phe-ser-OH hcl binds to and the elucidation of its signaling pathways. Additionally, more studies are needed to investigate the potential therapeutic applications of H-Tyr-gly-arg-phe-ser-OH hcl in various diseases, including cancer, Alzheimer's disease, and autoimmune disorders.
Conclusion:
In conclusion, H-Tyr-gly-arg-phe-ser-OH hcl is a peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide can be synthesized using SPPS or LPPS and has been shown to have neuroprotective, immunomodulatory, and anti-tumor effects. However, more research is needed to fully understand the mechanism of action of H-Tyr-gly-arg-phe-ser-OH hcl and its potential therapeutic applications.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N8O8.ClH/c30-20(13-18-8-10-19(39)11-9-18)25(41)34-15-24(40)35-21(7-4-12-33-29(31)32)26(42)36-22(14-17-5-2-1-3-6-17)27(43)37-23(16-38)28(44)45;/h1-3,5-6,8-11,20-23,38-39H,4,7,12-16,30H2,(H,34,41)(H,35,40)(H,36,42)(H,37,43)(H,44,45)(H4,31,32,33);1H/t20-,21-,22-,23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUXAHGGEPLQOL-JSEXCYGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41ClN8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tyr-gly-arg-phe-ser-OH hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




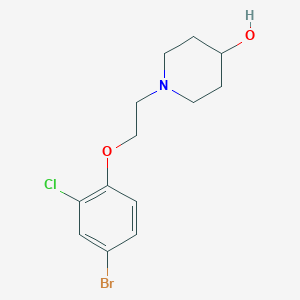

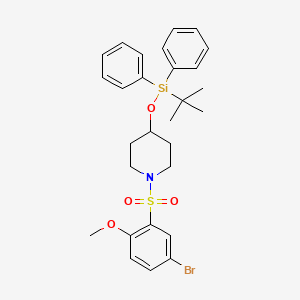
![4-[(1S)-(4-Dimethylamino)-1-(4-fluotophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B1445944.png)

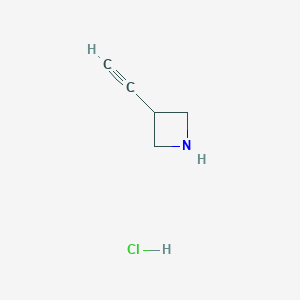
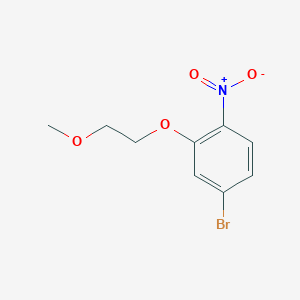
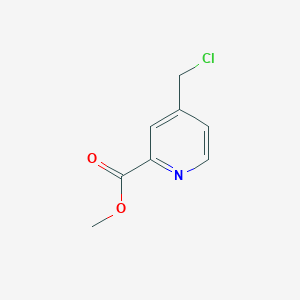
![Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445952.png)
![Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy-]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1445954.png)
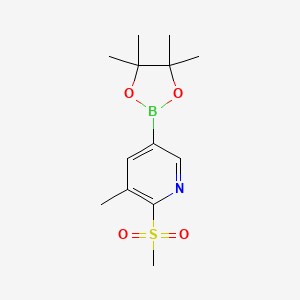
![6-Bromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B1445959.png)
![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride](/img/structure/B1445960.png)